2-Cyano-4-(4-methylphenyl)phenol, 95%
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Overview
Description
2-Cyano-4-(4-methylphenyl)phenol, 95% is a compound that has been used in a variety of scientific research applications. This compound is an organic compound with a molecular formula of C14H11NO and a molecular weight of 207.23 g/mol. It is a yellow solid at room temperature and has a melting point of approximately 115-118 °C. 2-Cyano-4-(4-methylphenyl)phenol, 95% is used in a variety of scientific research applications due to its unique properties and potential applications.
Scientific Research Applications
2-Cyano-4-(4-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as aryl amines, aryl sulfonamides, and aryl sulfonamides. It has also been used as a catalyst in the synthesis of a variety of organic compounds, such as aryl ketones, aryl esters, and aryl ethers. In addition, 2-cyano-4-(4-methylphenyl)phenol, 95% has been used as a reagent in the synthesis of a variety of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-cyano-4-(4-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an electron acceptor, which can interact with a variety of organic molecules and catalyze their reactions. It is also believed that the compound can act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyano-4-(4-methylphenyl)phenol, 95% have not been fully studied. However, it is believed that the compound may have some antioxidant properties, as well as some anti-inflammatory and anti-tumor properties. In addition, the compound may have some effects on the metabolism of fatty acids and carbohydrates.
Advantages and Limitations for Lab Experiments
2-Cyano-4-(4-methylphenyl)phenol, 95% has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively stable and can be stored at room temperature. In addition, it is relatively inexpensive and can be easily synthesized using a variety of methods. However, it is important to note that the compound is toxic and should be handled with care.
Future Directions
The potential future directions for 2-cyano-4-(4-methylphenyl)phenol, 95% are numerous. It is possible that the compound may be used in the synthesis of a variety of new organic compounds, as well as pharmaceuticals and other bioactive compounds. In addition, it is possible that the compound may be used in the development of new catalysts for organic reactions. It is also possible that the compound may be used in the development of new materials, such as sensors and catalysts. Finally, it is possible that the compound may be used in the development of new drugs and treatments for various diseases.
Synthesis Methods
2-Cyano-4-(4-methylphenyl)phenol, 95% can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-methylphenol and cyanuric chloride in the presence of a base such as potassium carbonate. This reaction produces 2-cyano-4-(4-methylphenyl)phenol and potassium chloride as the by-products. Another method for synthesizing 2-cyano-4-(4-methylphenyl)phenol, 95% involves the reaction of 4-methylphenol and cyanuric chloride in the presence of a base such as sodium hydroxide. This reaction produces 2-cyano-4-(4-methylphenyl)phenol and sodium chloride as the by-products.
Properties
IUPAC Name |
2-hydroxy-5-(4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-4-11(5-3-10)12-6-7-14(16)13(8-12)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVNLARETVSHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684614 |
Source
|
Record name | 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253679-12-8 |
Source
|
Record name | 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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